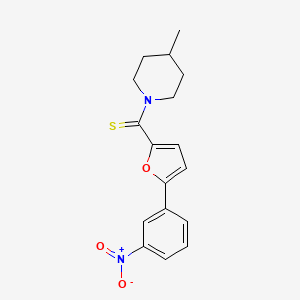

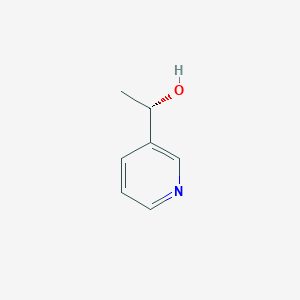

![molecular formula C13H11F2NO B2644465 2-[(2,4-Difluoroanilino)methyl]benzenol CAS No. 303091-09-0](/img/structure/B2644465.png)

2-[(2,4-Difluoroanilino)methyl]benzenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

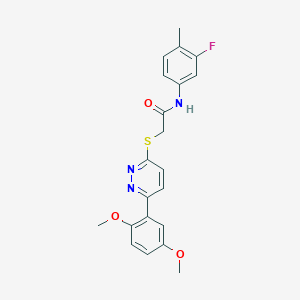

“2-[(2,4-Difluoroanilino)methyl]benzenol” is a chemical compound with the molecular formula C13H11F2NO . It is a complex organic compound that contains a benzene ring, which is a common structure in many organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, two fluorine atoms, and an amino group. The exact structure would depend on the specific arrangement and bonding of these atoms .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Development of Novel Fluorescence Probes

2-[(2,4-Difluoroanilino)methyl]benzenol and similar compounds have been explored for their potential in developing novel fluorescence probes. These probes can selectively detect highly reactive oxygen species such as hydroxyl radicals and reactive intermediates of peroxidase, which are crucial in studying biological and chemical applications (Setsukinai et al., 2003).

Energy Disposal in Chemical Reactions

Research into the energy disposal during the abstraction of hydrogen by fluorine atoms from polyatomic molecules, including compounds similar to 2-[(2,4-Difluoroanilino)methyl]benzenol, has been conducted. This research helps in understanding the role of radical fragments in such reactions, which is significant for various chemical processes (Bogan & Setser, 1976).

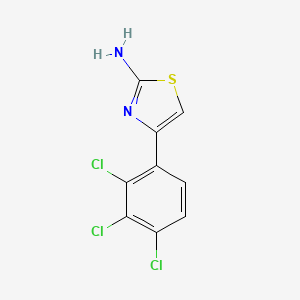

Antitumor Properties

Studies have shown that compounds like 2-[(2,4-Difluoroanilino)methyl]benzenol, particularly 2-(4-Aminophenyl)benzothiazoles, demonstrate potent antitumor properties. They can form DNA adducts in sensitive tumor cells, which is a key mechanism in their antitumor activity (Leong et al., 2003).

Catalytic Hydrodeoxygenation

The compound has relevance in catalytic hydrodeoxygenation, a process crucial in refining bio-oils. Studies on methyl-substituted phenols, related to 2-[(2,4-Difluoroanilino)methyl]benzenol, have provided insights into the kinetics and mechanisms of this process, which is vital for developing more efficient catalytic systems (Massoth et al., 2006).

Synthesis of Single Molecule Magnets

Research has also delved into the synthesis of tetranuclear [Cu-Ln]2 single molecule magnets using ligands related to 2-[(2,4-Difluoroanilino)methyl]benzenol. These studies contribute to the development of advanced materials with potential applications in data storage and quantum computing (Costes et al., 2008).

Benzylation of Alcohols

Compounds similar to 2-[(2,4-Difluoroanilino)methyl]benzenol have been used in developing methods for the benzylation of alcohols, an important reaction in organic synthesis (Poon & Dudley, 2006).

Solute-Solvent Complexation Dynamics

Studies on solute-solvent complexation dynamics, involving compounds similar to 2-[(2,4-Difluoroanilino)methyl]benzenol, have provided valuable insights into rapid chemical exchange processes. This research is important in understanding solute-solvent interactions at the molecular level (Zheng et al., 2005).

Corrosion Inhibition

Research on benzimidazole derivatives, which are structurally related to 2-[(2,4-Difluoroanilino)methyl]benzenol, has shown their effectiveness as corrosion inhibitors. This is particularly relevant in protecting metals like steel in acidic environments (Yadav et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(2,4-difluoroanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO/c14-10-5-6-12(11(15)7-10)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUXLYPTGOBWLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,4-Difluoroanilino)methyl]benzenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2644383.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2644384.png)

![1-(4-Fluorophenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2644396.png)

![N-(3,4-dimethylphenyl)-2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamide](/img/structure/B2644404.png)